Cas no 161928-84-3 (2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-)

2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)- structure
161928-84-3 structure
Product Name:2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-
Numero CAS:161928-84-3
MF:C21H26O6
MW:374.427546977997
CID:166594
PubChem ID:6440313
Update Time:2025-04-19

2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-
    • [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
    • 2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2...
    • (2Z)-2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-yl]oxy}carbonyl)but-2-en-1-yl (2E)-2-methylbut-2-enoate
    • 2-Butenoic acid, 2-methyl-, (2Z)-2-((((2E)-3-(3,4-dimethoxyphenyl)-2-propenyl)oxy)carbonyl)-2-butenyl ester, (2Z)-
    • [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-eno yl]oxymethyl]but-2-enoate
    • Compound NP-006990
    • AKOS040735643
    • 161928-84-3
    • Inchi: 1S/C21H26O6/c1-6-15(3)20(22)27-14-17(7-2)21(23)26-12-8-9-16-10-11-18(24-4)19(13-16)25-5/h6-11,13H,12,14H2,1-5H3/b9-8+,15-6+,17-7-
    • Chiave InChI: SMFMXIFWUMPOHW-AHYOAEHOSA-N
    • Sorrisi: O(C(/C(=C\C)/COC(/C(=C/C)/C)=O)=O)C/C=C/C1C=CC(=C(C=1)OC)OC

Proprietà calcolate

  • Massa esatta: 374.17298
  • Massa monoisotopica: 374.172939
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 11
  • Complessità: 575
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 71.1
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 1.11
  • Punto di ebollizione: 512.1°Cat760mmHg
  • Punto di infiammabilità: 221.8°C
  • Indice di rifrazione: 1.536
  • PSA: 71.06
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd